Benzyl (1-iodopropan-2-yl)carbamate
Overview
Description
Benzyl (1-iodopropan-2-yl)carbamate: is an organic compound with the molecular formula C₁₁H₁₄INO₂. It is a derivative of carbamate, featuring a benzyl group and an iodopropyl moiety. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of benzyl (1-iodopropan-2-yl)carbamate typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl (1-iodopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium iodide in acetone, which facilitates the substitution of the iodine atom.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used to oxidize the iodine atom.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products:
Substitution: Products include various substituted carbamates depending on the nucleophile used.
Oxidation: Oxidized products may include iodinated derivatives.
Reduction: Reduced products typically involve the removal of the iodine atom.
Scientific Research Applications
Chemistry: Benzyl (1-iodopropan-2-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology and Medicine: For example, benzene-based carbamates have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurological functions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals, leveraging its reactivity and versatility.
Mechanism of Action
The mechanism of action of benzyl (1-iodopropan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . This interaction can involve various pathways, including covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Benzyl (1-iodopropan-2-yl)carbamate (S-enantiomer): This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.
This compound (R-enantiomer): Another enantiomer with distinct stereochemical properties.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and an iodopropyl moiety, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
benzyl N-(1-iodopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAECGJTISEEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184336 | |
Record name | Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-35-4 | |
Record name | Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-iodo-1-methylethyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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